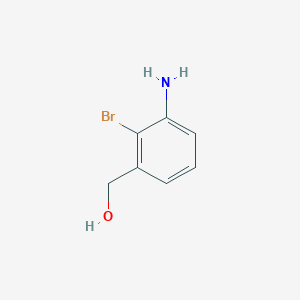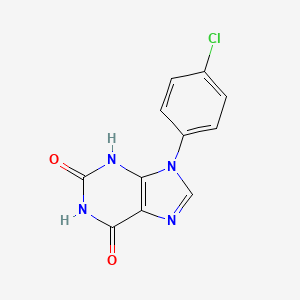
2-(2-Chloroethyl)-1,3-dimethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloroethyl)-1,3-dimethoxybenzene is an organic compound with the molecular formula C10H13ClO2. It is a derivative of benzene, where the benzene ring is substituted with two methoxy groups and a chloroethyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethyl)-1,3-dimethoxybenzene typically involves the alkylation of 1,3-dimethoxybenzene with 2-chloroethanol. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which deprotonates the hydroxyl group of 2-chloroethanol, making it a better nucleophile. The reaction proceeds via a nucleophilic substitution mechanism, where the chloroethyl group is introduced to the benzene ring.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where 1,3-dimethoxybenzene and 2-chloroethanol are continuously fed into the reactor along with a base. The reaction mixture is then heated to the desired temperature, and the product is continuously collected and purified.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Chloroethyl)-1,3-dimethoxybenzene undergoes various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloroethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.
Substitution: The chloroethyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the chloroethyl group.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used for substitution reactions.
Major Products Formed
Oxidation: Methoxy groups are converted to aldehydes or carboxylic acids.
Reduction: The chloroethyl group is converted to an ethyl group.
Substitution: The chloroethyl group is replaced with other functional groups like azides or thiols.
Applications De Recherche Scientifique
2-(2-Chloroethyl)-1,3-dimethoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-Chloroethyl)-1,3-dimethoxybenzene involves its interaction with various molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This can result in changes in cellular pathways and biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloroethyl ethyl sulfide: Similar in structure but contains a sulfur atom instead of an oxygen atom.
2-Chloroethylamine hydrochloride: Contains an amine group instead of methoxy groups.
Bis(2-chloroethyl) ether: Contains two chloroethyl groups attached to an oxygen atom.
Uniqueness
2-(2-Chloroethyl)-1,3-dimethoxybenzene is unique due to the presence of both methoxy and chloroethyl groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
16929-54-7 |
|---|---|
Formule moléculaire |
C10H13ClO2 |
Poids moléculaire |
200.66 g/mol |
Nom IUPAC |
2-(2-chloroethyl)-1,3-dimethoxybenzene |
InChI |
InChI=1S/C10H13ClO2/c1-12-9-4-3-5-10(13-2)8(9)6-7-11/h3-5H,6-7H2,1-2H3 |
Clé InChI |
HXRCCEHPVGBGHJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC=C1)OC)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Di-tert-butyl-6-[ethoxy(4-methoxyphenyl)methyl]phenol](/img/structure/B14002604.png)




![1-[Phenyl(sulfinyl)methyl]-2,3-dihydroindole](/img/structure/B14002629.png)

![3-(4-Phenoxyphenyl)-7-(pyridin-4-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14002639.png)


![2-Amino-3-[(2,2-dichloroacetyl)amino]propanoic acid](/img/structure/B14002672.png)

![(Acetylamino)[3-(biphenyl-4-yl)-3-oxopropyl]propanedioic acid](/img/structure/B14002685.png)

